![molecular formula C19H21FN2O4S B2472437 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 682762-91-0](/img/structure/B2472437.png)
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between tryptamine and other molecules . A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The title compound was obtained in high yield in the reaction between tryptamine and naproxen . A one-pot, three-component Fischer indolisation–N-alkylation sequence has been used for the synthesis of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the literature .Scientific Research Applications
- Antiproliferative Activity : Studies suggest that indole derivatives can inhibit cancer cell growth by interfering with cell division processes. Our compound may exhibit similar antiproliferative effects, making it a candidate for further exploration in cancer therapy .
Energetic Materials and Explosives
Interestingly, this compound’s structure contains both indole and sulfonamide moieties. While not directly related to its biological applications, these features could be relevant in energetic materials:
- Energetic Performance : The compound’s energetic properties make it potentially useful as an oxidizer, melt-cast explosive, or energetic plasticizer. Further research is warranted to explore its applications in this field .
Anti-Inflammatory and Analgesic Activities
Indole derivatives have been studied for their anti-inflammatory and analgesic effects. Although our compound’s specific activity remains to be elucidated, it could contribute to these therapeutic areas .
Antimicrobial Potential
Indole-based compounds often exhibit antimicrobial properties. While more research is needed, our compound may have applications in combating microbial infections:
- Antibacterial and Antifungal Activity : Investigate its potential against bacteria and fungi to assess its efficacy .
Plant Hormone Analog
Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Although our compound is not IAA, its indole moiety suggests possible interactions with plant systems:
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. The structural information reported for similar compounds provides a basis for the design of potent and brain accessible drugs for neurodegenerative diseases such as Alzheimer’s disease, in which upregulation of Wnt signalling may be beneficial .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The broad spectrum of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-12-15(16-10-13(20)4-6-17(16)22-12)8-9-21-27(23,24)19-11-14(25-2)5-7-18(19)26-3/h4-7,10-11,21-22H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIIIZVEJUHUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.